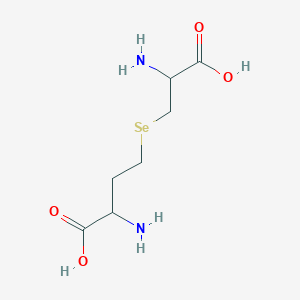
Selenocystathionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenocystathionine, also known as secysta, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). This compound exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. This compound exists in all eukaryotes, ranging from yeast to humans. This compound participates in a number of enzymatic reactions. In particular, this compound can be converted into selenocysteine and 2-ketobutyric acid through the action of the enzyme cystathionine gamma-lyase. Furthermore, this compound can be biosynthesized from L-serine and selenohomocysteine; which is catalyzed by the enzyme cystathionine beta-synthase. Furthermore, this compound can be converted into selenohomocysteine and pyruvic acid; which is catalyzed by the enzyme cystathionine beta-lyase. Finally, this compound and O-succinyl-L-homoserine can be converted into selenocysteine and succinic acid through its interaction with the enzyme cystathionine gamma-synthase. In humans, this compound is involved in the selenoamino acid metabolism pathway.
This compound is a member of the class of cystathionines derived from homoselenocysteine and serine residues joined by a selenide bond. It is a member of cystathionines and a selenoamino acid.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Selenocystathionine, with the molecular formula C7H14N2O4Se and a molecular weight of approximately 269.17 g/mol, is classified as an alpha-amino acid. It is derived from homoselenocysteine and serine residues linked by a selenide bond. The compound is primarily produced through the enzymatic action of cystathionine beta-synthase, which catalyzes its formation from selenohomocysteine .
Metabolic Pathways
This compound serves as an intermediate in the metabolism of selenoamino acids. It can be converted into selenocysteine and 2-ketobutyric acid via the enzyme cystathionine gamma-lyase . This conversion is crucial for the synthesis of selenoproteins, which are essential for various biological functions, including antioxidant defense and thyroid hormone metabolism.
Selenium Metabolism Studies
This compound is instrumental in studying selenium metabolism due to its role as a metabolic intermediate. Research has shown that it can influence the bioavailability of selenium in plants and animals, affecting overall selenium status and health outcomes . For example, studies involving selenium-enriched plants have demonstrated that this compound levels correlate with selenium uptake and conversion efficiency .
Nutritional Biochemistry
The compound's presence in dietary sources has implications for human nutrition. This compound can serve as a dietary source of selenium, particularly in regions where selenium deficiency is prevalent. Investigations into its nutritional value highlight its potential to enhance selenium intake through plant-based diets enriched with this compound .
Therapeutic Potential
Emerging research suggests that this compound may have therapeutic applications due to its antioxidant properties. It has been studied for its potential protective effects against oxidative stress-related diseases. For instance, animal models have shown that supplementation with this compound can mitigate oxidative damage in tissues, indicating possible benefits for conditions like cardiovascular diseases and certain cancers .
Role in Disease Mechanisms
This compound has been implicated in various disease mechanisms, particularly those involving inflammation and immune responses. Studies have indicated that it may modulate inflammatory pathways, potentially offering insights into treatments for chronic inflammatory diseases . Understanding these mechanisms could lead to novel therapeutic strategies targeting inflammation-related conditions.
Case Studies
Propiedades
Número CAS |
2196-58-9 |
|---|---|
Fórmula molecular |
C7H14N2O4Se |
Peso molecular |
269.17 g/mol |
Nombre IUPAC |
2-amino-4-(2-amino-2-carboxyethyl)selanylbutanoic acid |
InChI |
InChI=1S/C7H14N2O4Se/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) |
Clave InChI |
ZNWYDQPOUQRDLY-UHFFFAOYSA-N |
SMILES |
C(C[Se]CC(C(=O)O)N)C(C(=O)O)N |
SMILES canónico |
C(C[Se]CC(C(=O)O)N)C(C(=O)O)N |
melting_point |
58°C |
Key on ui other cas no. |
2196-58-9 |
Descripción física |
Solid |
Sinónimos |
SeCysta selenocystathionine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















